8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a methoxy group, and a methylquinoline core .
Preparation Methods
The synthesis of 8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine involves several steps, typically starting with the quinoline core. The bromination and methoxylation of the quinoline ring are crucial steps in the synthesis. The reaction conditions often involve the use of bromine or bromine-containing reagents and methoxy groups introduced via methanol or other methoxy sources . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .
Scientific Research Applications
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
8-Bromo-5-methylquinoline: This compound lacks the methoxy group and has different chemical properties and reactivity.
8-Bromo-4-chloro-2-methylquinoline:
8-Amino-5-methoxyquinoline: The amino group in place of the methyl group alters the compound’s biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12BrN3O |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
8-bromo-5-methoxy-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3O/c1-14-11-7(13)5-15-10-6(12)3-4-8(16-2)9(10)11/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
PCSBKRIFTVIAIG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC2=C(C=CC(=C21)OC)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.